methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate typically involves multiple steps. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves esterification to form the benzoate ester. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chloride for sulfonylation, and methanol with an acid catalyst for esterification.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The sulfonyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Modified benzoate esters.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitro groups are key functional groups that can participate in various biochemical interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoate
- Methyl 4-methyl-3-{[(4-methyl-3-aminophenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from similar compounds that may lack one of these groups.
Properties
IUPAC Name |
methyl 4-methyl-3-[(4-methyl-3-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-4-6-12(16(19)24-3)8-14(10)17-25(22,23)13-7-5-11(2)15(9-13)18(20)21/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOUKODAUMRZRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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